

High-performance liquid chromatography (HPLC) method for Isomangiferolic Acid quantification.

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Compound of Interest		
Compound Name:	Isomangiferolic Acid	
Cat. No.:	B185971	Get Quote

An optimized and validated High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of **Isomangiferolic Acid** in research, development, and quality control settings. As a tetracyclic triterpenoid, **Isomangiferolic Acid** lacks a strong chromophore, necessitating detection at low ultraviolet (UV) wavelengths. This document provides a detailed protocol for its quantification, adapted from established methods for structurally similar triterpenoic acids such as oleanolic acid, ursolic acid, and betulinic acid.

Principle

This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the separation and quantification of **Isomangiferolic Acid**. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an organic solvent and acidified water. Detection is performed using a UV detector at 210 nm, where triterpenoids exhibit adequate absorbance. Quantification is based on the external standard method, comparing the peak area of the analyte in a sample to that of a known standard.

Materials and Reagents

- Isomangiferolic Acid reference standard (>98% purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)



- Orthophosphoric acid (ACS grade)
- Water (HPLC grade or ultrapure)
- 0.45 µm membrane filters (for solvent and sample filtration)

Instrumentation and Chromatographic Conditions

An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required. The following conditions are recommended based on methods for analogous triterpenoids.[1][2][3]

Parameter	Recommended Condition
HPLC Column	C18, 250 mm x 4.6 mm, 5 µm particle size[1][4] [5]
Mobile Phase	Acetonitrile : 0.1% Phosphoric Acid in Water (85:15 v/v)
Flow Rate	1.0 mL/min[6]
Detection Wavelength	210 nm[1][3][4][5][7]
Injection Volume	20 μL
Column Temperature	30 °C[8]
Run Time	Approximately 15 minutes

Experimental ProtocolsPreparation of Standard Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Isomangiferolic Acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol. Sonicate for 10 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1



 μ g/mL to 100 μ g/mL. A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 μ g/mL.

Preparation of Sample Solutions (from Plant Matrix)

- Extraction: Accurately weigh 1.0 g of the dried and powdered sample material into a flask.
 Add 50 mL of methanol and extract using ultrasonication for 30 minutes at room temperature.
- Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.
- Re-extraction: Repeat the extraction process on the residue two more times with 50 mL of methanol each time.
- Combine and Evaporate: Pool the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
- Reconstitution: Reconstitute the dried extract with a precise volume (e.g., 5 mL) of mobile phase.
- Final Filtration: Filter the reconstituted sample solution through a 0.45 μm syringe filter into an HPLC vial prior to injection.

Method Validation

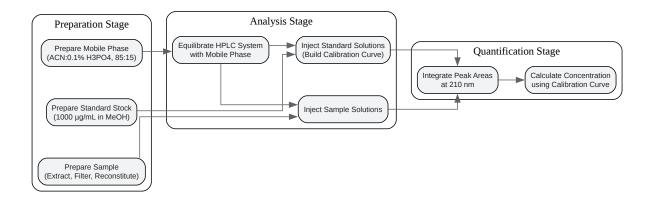
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed.



Validation Parameter	Specification	
Linearity	$R^2 \ge 0.999$ over the concentration range (e.g., 1-100 µg/mL).[1][9]	
Precision (RSD%)	Intra-day and Inter-day precision should be ≤ 2%.[2][9]	
Accuracy (% Recovery)	98-102% at three different concentration levels (e.g., 80%, 100%, 120% of a known concentration).[2][3][9]	
Limit of Detection (LOD)	Determined based on a signal-to-noise ratio of 3:1. Expected to be in the ng/mL range.[2][3]	
Limit of Quantification (LOQ)	Determined based on a signal-to-noise ratio of 10:1. Expected to be in the low $\mu g/mL$ range.[2] [3]	
Specificity	The peak for Isomangiferolic Acid should be well-resolved from other components in the sample matrix, and peak purity should be confirmed using a PDA detector.	
Robustness	The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., ±2% change in mobile phase composition, ±0.1 mL/min flow rate).	

Data Presentation and Visualization Visualization of Experimental Workflow

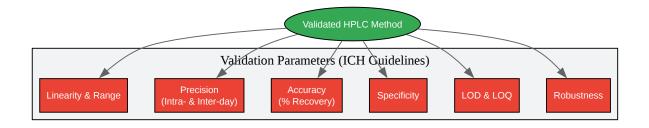




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Caption: Overall workflow for HPLC quantification of Isomangiferolic Acid.

Visualization of Method Validation Protocol



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Caption: Key parameters for the validation of the analytical method.

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